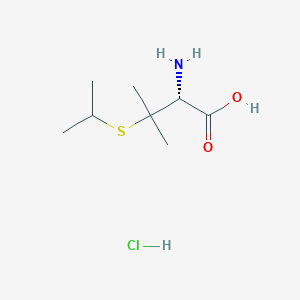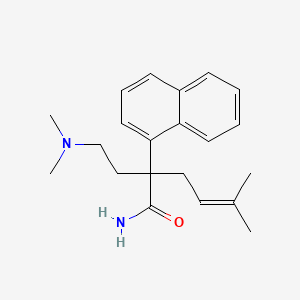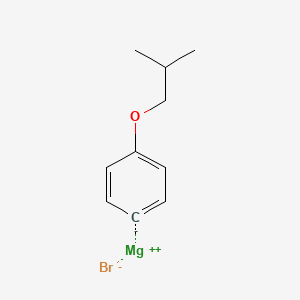
3-(Triethoxysilyl)propyl trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Triethoxysilyl)propyl trifluoroacetate is an organosilicon compound that features both a trifluoroacetate group and a triethoxysilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triethoxysilyl)propyl trifluoroacetate typically involves the reaction of 3-(Triethoxysilyl)propylamine with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3-(Triethoxysilyl)propylamine+Trifluoroacetic anhydride→3-(Triethoxysilyl)propyl trifluoroacetate+By-products
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-(Triethoxysilyl)propyl trifluoroacetate undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols in the presence of suitable catalysts.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane networks.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
3-(Triethoxysilyl)propyl trifluoroacetate has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of hybrid organic-inorganic materials and coatings.
Biology: Employed in the modification of surfaces for biomolecule immobilization and cell culture applications.
Chemistry: Utilized in the synthesis of functionalized silica nanoparticles and other advanced materials.
Industry: Applied in the production of adhesives, sealants, and surface treatments to enhance adhesion and durability.
作用機序
The mechanism of action of 3-(Triethoxysilyl)propyl trifluoroacetate involves the hydrolysis of the triethoxysilyl group to form silanols, which can then condense to form siloxane bonds. The trifluoroacetate group can participate in various substitution reactions, allowing for the introduction of different functional groups. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
3-(Aminopropyl)triethoxysilane: Similar in structure but contains an amine group instead of a trifluoroacetate group.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a trifluoroacetate group.
Bis[3-(triethoxysilyl)propyl] tetrasulfide: Contains a tetrasulfide linkage instead of a trifluoroacetate group.
Uniqueness
3-(Triethoxysilyl)propyl trifluoroacetate is unique due to the presence of both a trifluoroacetate group and a triethoxysilyl group, which imparts distinct chemical reactivity and versatility. This combination allows for a wide range of applications in different fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
36957-76-3 |
|---|---|
分子式 |
C11H21F3O5Si |
分子量 |
318.36 g/mol |
IUPAC名 |
3-triethoxysilylpropyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C11H21F3O5Si/c1-4-17-20(18-5-2,19-6-3)9-7-8-16-10(15)11(12,13)14/h4-9H2,1-3H3 |
InChIキー |
IMOACNCJVCFYRQ-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCOC(=O)C(F)(F)F)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)



![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)




![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)

![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
